molecular formula C9H7ClN2 B2633566 1-(5-Chloropyridin-2-yl)cyclopropanecarbonitrile CAS No. 1427012-87-0

1-(5-Chloropyridin-2-yl)cyclopropanecarbonitrile

Cat. No. B2633566
CAS RN: 1427012-87-0
M. Wt: 178.62
InChI Key: DUHYHPLFWJCKAZ-UHFFFAOYSA-N
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Description

“1-(5-Chloropyridin-2-yl)cyclopropanecarbonitrile” is a chemical compound used in scientific research . It has a complex structure and exhibits high perplexity. Its CAS Number is 1427012-87-0 .


Synthesis Analysis

The synthesis of this compound involves a reaction with potassium hexamethylsilazane in toluene at 0 - 22℃ for 3.25 hours . The reaction starts with 5-chloro-2-fluoropyridine and cyclopropanecarbonitrile . The crude material is then purified by flash chromatography to yield the title compound .


Molecular Structure Analysis

The molecular formula of “1-(5-Chloropyridin-2-yl)cyclopropanecarbonitrile” is C9H7ClN2 . Its molecular weight is 178.62 .


Physical And Chemical Properties Analysis

This compound is a white solid . It has a boiling point that is not specified in the search results .

Scientific Research Applications

Hydrogenation to Amines

This compound can be used in the hydrogenation process to produce primary amines . Silica-supported ultrasmall Ni-nanoparticles allow for general and selective hydrogenation of all kinds of nitriles to primary amines under mild conditions . This process is particularly useful for the hydrogenation of >110 diverse aliphatic and aromatic nitriles including functionalized and industrially relevant substrates .

Synthesis of N-(pyridin-2-yl)amides

“1-(5-Chloropyridin-2-yl)cyclopropanecarbonitrile” can be used in the synthesis of N-(pyridin-2-yl)amides . These amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP . The reaction conditions were mild and metal-free .

Synthesis of 3-bromoimidazo[1,2-a]pyridines

This compound can also be used in the synthesis of 3-bromoimidazo[1,2-a]pyridines . These were obtained in ethyl acetate via one-pot tandem cyclization/bromination . The cyclization to form imidazopyridines was promoted by the further bromination .

Precursor for Life Science Products

The resulting amines from the hydrogenation process serve as important precursors and intermediates for the preparation of numerous life science products and polymers .

Precursor for Agrochemicals

Halogenated pyridine nitriles, such as “1-(5-Chloropyridin-2-yl)cyclopropanecarbonitrile”, are important intermediates for the preparation of agrochemicals .

Precursor for Pharmaceutical Molecules

N-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines, which can be synthesized from “1-(5-Chloropyridin-2-yl)cyclopropanecarbonitrile”, are found in many pharmaceutical molecules . They have received great attention in recent years due to their varied medicinal applications .

Safety And Hazards

The safety information for “1-(5-Chloropyridin-2-yl)cyclopropanecarbonitrile” indicates several precautionary measures. These include keeping away from heat/sparks/open flames/hot surfaces, not allowing contact with air, and handling under inert gas .

properties

IUPAC Name

1-(5-chloropyridin-2-yl)cyclopropane-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c10-7-1-2-8(12-5-7)9(6-11)3-4-9/h1-2,5H,3-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUHYHPLFWJCKAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C#N)C2=NC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Chloropyridin-2-yl)cyclopropanecarbonitrile

Synthesis routes and methods

Procedure details

To a solution of 5-chloro-2-fluoropyridine (2 g, 1.53 ml, 15.2 mmol, Eq: 1.00) and cyclopropanecarbonitrile (1.02 g, 1.15 ml, 15.2 mmol, Eq: 1.00) in toluene (20.0 ml) was added dropwise over 5 min. KHMDS 0.5 M in toluene (30.4 ml, 15.2 mmol, Eq: 1.00) at 0° C. The solution turned brown. After 45 min, the reaction mixture was allowed to warm up to 22° C. and stirred for 2.5 h. Saturated aqueous NH4Cl solution (50 ml) was then added and the aqueous phase was extracted with AcOEt (3×60 ml). The combined organic phases were dried over Na2SO4, filtered and concertrated under reduced pressure. The crude material was purified by flash chromatography (silica gel, 70 g, 0% to 20% EtOAc in heptane) to yield the title compound as a white solid (840 mg; 31%). m/z=179.0373 [M+H]+.
Quantity
1.53 mL
Type
reactant
Reaction Step One
Quantity
1.15 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
30.4 mL
Type
solvent
Reaction Step Four
Yield
31%

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